molecular formula C14H19NO2 B7894025 4-{[(Cyclopropylmethyl)(ethyl)amino]methyl}benzoic acid

4-{[(Cyclopropylmethyl)(ethyl)amino]methyl}benzoic acid

Cat. No.: B7894025
M. Wt: 233.31 g/mol
InChI Key: JDELNTDMNWVJGI-UHFFFAOYSA-N
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Description

4-{[(Cyclopropylmethyl)(ethyl)amino]methyl}benzoic acid is an organic compound with the molecular formula C13H17NO2 It contains a benzoic acid moiety substituted with a cyclopropylmethyl and ethyl group attached to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Cyclopropylmethyl)(ethyl)amino]methyl}benzoic acid typically involves the following steps:

    Formation of the Amino Intermediate: The initial step involves the reaction of cyclopropylmethylamine with ethylamine under controlled conditions to form the intermediate amino compound.

    Coupling with Benzoic Acid: The intermediate is then coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(Cyclopropylmethyl)(ethyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various electrophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

4-{[(Cyclopropylmethyl)(ethyl)amino]methyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to certain pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(Cyclopropylmethyl)(ethyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-{[(Cyclopropylmethyl)(methyl)amino]methyl}benzoic acid: Similar structure but with a methyl group instead of an ethyl group.

    4-{[(Cyclopropylmethyl)(propyl)amino]methyl}benzoic acid: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

4-{[(Cyclopropylmethyl)(ethyl)amino]methyl}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[[cyclopropylmethyl(ethyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-15(9-11-3-4-11)10-12-5-7-13(8-6-12)14(16)17/h5-8,11H,2-4,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDELNTDMNWVJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CC1)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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